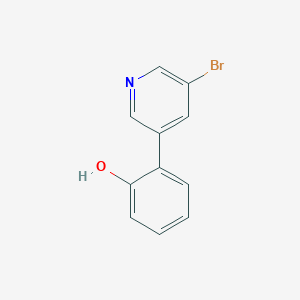
2-Chloro-2-methyl-1-phenylbut-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methyl-1-phenylbut-3-en-1-one is an organic compound with the molecular formula C11H11ClO. It is a chlorinated derivative of a phenylbutenone, characterized by the presence of a chlorine atom, a methyl group, and a phenyl group attached to a butenone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-1-phenylbut-3-en-1-one typically involves the chlorination of 2-methyl-1-phenylbut-3-en-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyl-1-phenylbut-3-en-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylbutenones.
Reduction: Formation of 2-chloro-2-methyl-1-phenylbut-3-en-1-ol.
Oxidation: Formation of 2-chloro-2-methyl-1-phenylbut-3-enoic acid.
Scientific Research Applications
2-Chloro-2-methyl-1-phenylbut-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyl-1-phenylbut-3-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the carbonyl group, which can participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and activity.
Comparison with Similar Compounds
2-Chloro-2-methyl-1-phenylbut-3-en-1-one can be compared with other similar compounds, such as:
2-Chloro-3-methyl-1-phenylbut-2-en-1-one: Similar structure but with a different position of the chlorine atom.
3-Phenylbut-1-ene: Lacks the chlorine and carbonyl groups, resulting in different reactivity and applications.
4-Phenyl-3-buten-2-one: Contains a phenyl group and a butenone structure but lacks the chlorine and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80411-55-8 |
|---|---|
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-2-methyl-1-phenylbut-3-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-3-11(2,12)10(13)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |
InChI Key |
STJKKBCDQRCCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


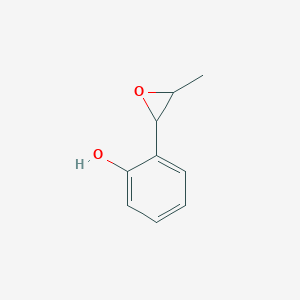
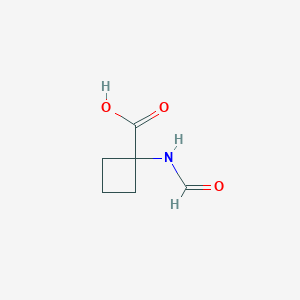
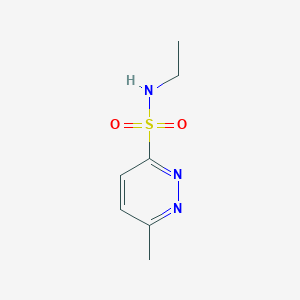
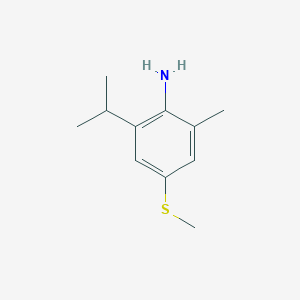
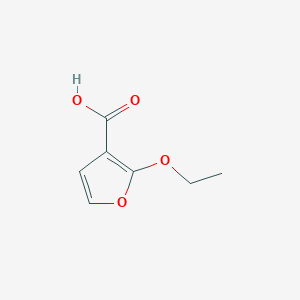
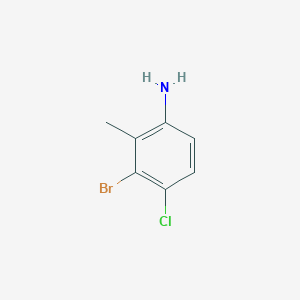
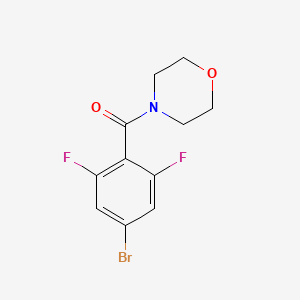
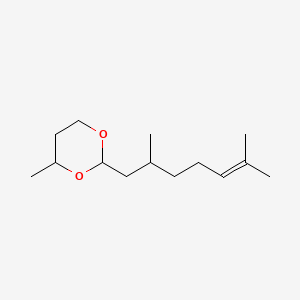

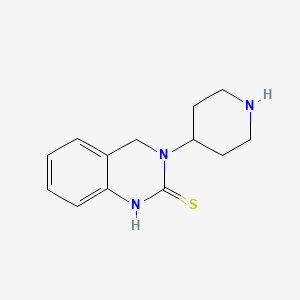
![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)

